molecular formula C19H16O4 B3163883 5-[(2-benzylphenoxy)methyl]-2-furoic acid CAS No. 886503-49-7

5-[(2-benzylphenoxy)methyl]-2-furoic acid

Cat. No.: B3163883
CAS No.: 886503-49-7
M. Wt: 308.3 g/mol
InChI Key: RLTLLVPPTQCUEW-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Chemistry and its Biological Significance

Furan is a five-membered aromatic heterocycle containing one oxygen atom. utripoli.edu.ly This fundamental structure is present in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. utripoli.edu.ly The furan ring system is electron-rich, which contributes to its reactivity and ability to participate in various chemical transformations, making it a versatile building block in organic synthesis. utripoli.edu.ly

The biological significance of the furan nucleus is extensive. Furan derivatives have been reported to possess a broad spectrum of pharmacological properties, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and anticancer activities. ontosight.ainih.gov This wide array of biological responses has made the furan scaffold a subject of intense investigation in the field of medicinal chemistry.

The Furoic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

Within the diverse family of furan derivatives, 2-furoic acid, a furan ring bearing a carboxylic acid at the C2 position, stands out as a particularly important substructure. The combination of the aromatic furan ring and the carboxylic acid functional group provides a unique molecular framework that can interact with various biological targets. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, as well as a coordinating group for metal ions in metalloenzymes, while the furan ring can engage in hydrophobic and π-stacking interactions.

This versatility has led to the classification of the furoic acid scaffold as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications. Indeed, derivatives of 2-furoic acid are found in a number of approved drugs and clinical candidates, highlighting the therapeutic potential of this chemical class. chempoint.com For instance, furosemide, a potent loop diuretic, and ranitidine, a histamine (B1213489) H2-receptor antagonist, both contain a furan ring, although not a furoic acid per se, showcasing the broader importance of the furan motif in pharmaceuticals.

Contextualization of 5-[(2-benzylphenoxy)methyl]-2-furoic Acid within Furanic Compound Research

This compound belongs to a specific class of substituted furoic acids characterized by a phenoxymethyl (B101242) group at the 5-position of the furan ring. The general structure of 5-(phenoxymethyl)-2-furoic acid derivatives has been a subject of interest in medicinal chemistry due to the potential for the phenoxy moiety to engage in additional interactions with biological targets, thereby modulating the pharmacological profile of the parent furoic acid scaffold.

The introduction of a benzyl (B1604629) group at the 2-position of the phenoxy ring, as seen in this compound, adds another layer of structural complexity and potential for specific biological activity. The benzyl group introduces a non-polar, aromatic substituent that can further influence the compound's lipophilicity, steric profile, and potential for π-π interactions.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical structure suggests that it is an analogue of other 5-(phenoxymethyl)-2-furoic acid derivatives that have been investigated for various therapeutic applications. Research on related compounds provides a valuable framework for understanding the potential synthesis, properties, and biological activities of this specific molecule. The exploration of such analogs is a common strategy in drug discovery to optimize lead compounds and understand structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-benzylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-19(21)18-11-10-16(23-18)13-22-17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLLVPPTQCUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193004
Record name 5-[[2-(Phenylmethyl)phenoxy]methyl]-2-furancarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-49-7
Record name 5-[[2-(Phenylmethyl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2-(Phenylmethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 2 Benzylphenoxy Methyl 2 Furoic Acid

Retrosynthetic Analysis of the 5-[(2-benzylphenoxy)methyl]-2-furoic Acid Core

A retrosynthetic analysis of the target molecule reveals a logical pathway for its synthesis by disconnecting the molecule at key functional groups. The primary disconnection points are the ether linkage and the carboxylic acid group on the furan (B31954) ring.

Disconnection of the Ether Linkage: The most logical primary disconnection is the ether bond between the furan's methylene (B1212753) group and the phenolic oxygen. This C-O bond cleavage suggests a Williamson ether synthesis as a potential forward reaction. This step yields two key precursors: 2-benzylphenol (B1197477) and a furan derivative with a reactive group at the 5-position, such as 5-(halomethyl)-2-furoic acid or its ester.

Functional Group Interconversion: The carboxylic acid at the 2-position of the furan ring is often handled in a protected form, typically as an ester (e.g., methyl or ethyl ester), during the synthesis to prevent unwanted side reactions. Therefore, a functional group interconversion step points from the final furoic acid to an intermediate ester, which would be hydrolyzed in the final step of the synthesis.

Simplification of the Furan Precursor: The 5-(halomethyl)-2-furoate intermediate can be traced back to a more common starting material, 5-(hydroxymethyl)-2-furoic acid (HMFCA) or its ester. researchgate.net This, in turn, is readily derived from 5-hydroxymethylfurfural (B1680220) (HMF), a bio-based platform chemical. The synthesis of HMFCA can be achieved through the selective oxidation of the aldehyde group of HMF. researchgate.net

This analysis leads to two readily accessible starting materials: 2-benzylphenol and 5-hydroxymethylfurfural (HMF) .

Development and Optimization of Synthetic Pathways

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the furan and phenol (B47542) components, followed by their coupling and final deprotection.

The furan core requires functionalization at both the C2 and C5 positions. The synthesis typically starts from HMF.

Step 1: Esterification. The carboxylic acid group is protected as an ester. This can be achieved by reacting 5-(hydroxymethyl)-2-furoic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions.

Step 2: Halogenation. The hydroxyl group of the 5-(hydroxymethyl) group is converted into a good leaving group, most commonly a halide (chloride or bromide), to facilitate the subsequent nucleophilic substitution. This transformation is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

This two-step sequence efficiently converts a readily available starting material into a reactive intermediate, methyl or ethyl 5-(chloromethyl)-2-furoate, poised for the crucial ether linkage formation.

The central step in the synthesis is the formation of the ether bond. The Williamson ether synthesis is the most common and effective method for this transformation.

The reaction involves the deprotonation of 2-benzylphenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 5-(chloromethyl) group on the furan ring, displacing the chloride ion and forming the desired ether linkage.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 reaction. Optimization of temperature and reaction time is crucial to maximize the yield and minimize potential side reactions.

The carboxylic acid group is present from an early stage of the synthesis, originating from the oxidation of the aldehyde group in HMF to form 5-hydroxymethyl-2-furoic acid (HMFCA). researchgate.net Various methods exist for the oxidation of furfural (B47365) derivatives to furoic acids. orgsyn.org

Oxidizing Agent Catalyst Typical Yield Notes
Oxygen (O₂)Metal Catalysts (e.g., Pt/C)HighCan be highly selective for the aldehyde group.
Potassium Permanganate (KMnO₄)-VariableStrong oxidant, conditions must be controlled to avoid over-oxidation. orgsyn.org
Dichromate (Cr₂O₇²⁻)-ModerateInvolves toxic chromium reagents. orgsyn.org
Biocatalysts (e.g., Dehydrogenase)-High (up to 95%)Environmentally friendly method using whole-cell biocatalysts. researchgate.net

Interactive Data Table: Methods for the oxidation of furan aldehydes to furoic acids.

After the ether linkage is successfully formed, the ester protecting group on the furan ring is removed. This is typically achieved through saponification, which involves heating the ester intermediate with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous alcohol solution. Subsequent acidification with a mineral acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final this compound product.

The core structure of this compound is achiral, meaning it does not have any stereocenters and is not optically active. Therefore, the synthesis of the molecule itself does not require stereoselective control. The planar nature of the furan and phenyl rings, along with the flexible ether linkage, precludes the existence of stereoisomers for the parent compound. Stereochemical considerations would only become relevant in the synthesis of derivatives where chiral centers are introduced, for instance, by adding chiral substituents to either the benzyl (B1604629) or phenoxy moieties.

Preparation of Precursors and Intermediates

2-Benzylphenol: This precursor can be synthesized through several established methods. A common approach is the Friedel-Crafts alkylation of phenol with benzyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). Another route involves the palladium-catalyzed Suzuki coupling of a protected 2-halophenol with benzylboronic acid.

5-(Hydroxymethyl)-2-furoic acid (HMFCA): As a key intermediate, HMFCA is primarily produced by the selective oxidation of 5-hydroxymethylfurfural (HMF). Biocatalytic methods using recombinant E. coli cells have shown high yields and selectivity for this conversion. researchgate.net

The table below summarizes the key compounds involved in a typical synthetic pathway.

Compound Name Structure Role
5-Hydroxymethylfurfural (HMF)C₆H₆O₃Starting Material
2-BenzylphenolC₁₃H₁₂OPrecursor
5-(Hydroxymethyl)-2-furoic acid (HMFCA)C₆H₆O₄Intermediate
Methyl 5-(chloromethyl)-2-furoateC₇H₇ClO₃Intermediate
Methyl 5-[(2-benzylphenoxy)methyl]-2-furoateC₂₀H₁₈O₄Intermediate
This compoundC₁₉H₁₆O₄Final Product

Interactive Data Table: Key compounds in the synthesis of this compound.

Isolation and Purification Techniques for this compound

The purification of the final compound and its intermediates is critical for obtaining a product of high purity. Standard laboratory techniques are employed, tailored to the physicochemical properties of furoic acid derivatives.

Extraction: Following the reaction workup, particularly after saponification and acidification, the product is typically extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or acetone. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. conicet.gov.ar

Crystallization/Recrystallization: Crystallization is a primary method for purifying solid furoic acid derivatives. The crude product obtained after solvent evaporation is dissolved in a minimum amount of a hot solvent or a solvent mixture and allowed to cool slowly. The choice of solvent is crucial; for various furoic acids, solvents such as water, methanol, dimethylacetamide (DMAC), or carbon tetrachloride have been successfully used. orgsyn.orgepo.org The process often involves heating the mixture to ensure complete dissolution, followed by controlled cooling to induce crystal formation, which can then be isolated by filtration. epo.org

Chromatography: When crystallization fails to provide sufficient purity, chromatographic methods are employed.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. conicet.gov.ar

Column Chromatography: For more rigorous purification, the crude product is subjected to column chromatography on a stationary phase like silica (B1680970) gel. A solvent system, often a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate), is used as the eluent to separate the desired compound from impurities. conicet.gov.argoogle.com High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of furoic acid derivatives. sielc.com

The following table outlines the common purification techniques applicable to the target compound.

TechniqueDescriptionTypical Solvents/MaterialsReference Application
ExtractionSeparation of the product from an aqueous phase into an immiscible organic solvent.Ethyl acetate, Acetone, DichloromethaneIsolation of furoic acid derivatives from reaction mixtures. conicet.gov.arnih.gov
RecrystallizationPurification of solid compounds based on differences in solubility.Water, Carbon tetrachloride, Methanol, Dimethylacetamide (DMAC)Purification of 2-furoic acid and 2,5-furandicarboxylic acid. orgsyn.orgepo.org
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixturesPurification of alkyl-2-furoates and other furan derivatives. conicet.gov.argoogle.com

Advanced Spectroscopic and Chromatographic Characterization of 5 2 Benzylphenoxy Methyl 2 Furoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural confirmation of 5-[(2-benzylphenoxy)methyl]-2-furoic acid. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the furoic acid ring, the benzylic methylene (B1212753) bridge, the benzyl (B1604629) group, and the phenoxy moiety. The protons on the furan (B31954) ring, for instance, would appear as doublets in the aromatic region, with their specific chemical shifts and coupling constants providing information about their relative positions. The methylene protons connecting the furan and phenoxy rings would likely appear as a singlet, while the protons of the benzyl and phenoxy aromatic rings would exhibit complex splitting patterns based on their substitution.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule, including the carboxylic acid carbon, the carbons of the furan and aromatic rings, and the methylene bridge carbon. For instance, spectral data for a related compound, ethyl 5-(chloromethyl)furan-2-carboxylate, shows characteristic chemical shifts that can be used as a reference point for interpreting the spectrum of the title compound. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents predicted values based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (COOH) 10.0 - 13.0 (s, 1H) 160.0 - 165.0
Furan Ring (CH) 6.5 - 7.5 (d, 2H) 110.0 - 150.0
Methylene Bridge (-CH₂-) ~5.0 (s, 2H) 60.0 - 70.0
Benzyl Group (-CH₂-) ~4.0 (s, 2H) 35.0 - 45.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the ether linkage, loss of the carboxylic acid group (as CO₂), and cleavage of the benzylic bond. The resulting fragment ions would produce a unique mass spectrum that serves as a fingerprint for the compound.

Expected Fragmentation Pattern in Mass Spectrometry Note: This table lists potential major fragments. The relative abundance of each fragment would depend on the ionization technique used.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure
[M]+ Intact Molecule (Parent Ion)
[M - COOH]+ Loss of the carboxylic acid group
[M - C₇H₇]+ Loss of the benzyl group
[C₈H₇O]+ Benzyl-Oxygen fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. Key expected absorptions would include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch also from the carboxylic acid, C-O stretches from the ether and furan ring, and C=C stretches from the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the furan ring and the aromatic rings, would result in characteristic absorption maxima in the UV region. The exact position of these maxima (λmax) can be influenced by the solvent used for the analysis.

Characteristic IR and UV-Vis Absorption Data

Spectroscopic Technique Functional Group / Chromophore Expected Absorption Range
IR Spectroscopy O-H (Carboxylic Acid) 3300 - 2500 cm⁻¹ (broad)
IR Spectroscopy C=O (Carboxylic Acid) 1725 - 1700 cm⁻¹
IR Spectroscopy C-O (Ether, Furan) 1300 - 1000 cm⁻¹
IR Spectroscopy C=C (Aromatic) 1600 - 1450 cm⁻¹

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating this compound from any impurities or byproducts and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the concentration of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed. sielc.com

A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as 0.1% acetic or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection would be performed using a UV detector set to one of the absorption maxima of the compound. nih.gov The method would need to be validated for linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. For related furoic acid derivatives, gradient elution has been shown to provide good separation and peak shape. nih.gov

Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time-dependent gradient from low to high %B
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 260 nm)

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts and Purity

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC is a valuable tool for detecting any volatile impurities or residual solvents from its synthesis. To analyze the compound directly by GC, it would first need to be derivatized, for example, by converting the carboxylic acid to a more volatile ester.

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, offers a high-efficiency separation alternative to HPLC. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. This allows for the separation of neutral molecules, like the title compound, alongside charged species. MEKC could be particularly useful for separating this compound from closely related neutral impurities. The development of an MEKC method would involve optimizing parameters such as buffer pH, surfactant type and concentration, and applied voltage.

Preparative Chromatography for Scale-Up and Isolation

The successful transition from laboratory-scale synthesis to larger-scale production of this compound necessitates a robust and efficient purification strategy. Preparative high-performance liquid chromatography (HPLC) is a principal technique for the isolation and purification of complex organic molecules, offering high resolution and selectivity. phenomenex.comyoutube.com For a compound with the structural characteristics of this compound, which includes a furoic acid core, an ether linkage, and two aromatic rings, reversed-phase chromatography is the most appropriate approach. phenomenex.comsielc.com This methodology separates compounds based on their hydrophobicity, making it ideal for this particular molecule.

The development of a preparative HPLC method typically begins with the optimization of the separation at an analytical scale. youtube.comwaters.com This allows for the selection of the optimal stationary phase and mobile phase composition to achieve the desired separation of the target compound from any impurities. For aromatic carboxylic acids, controlling the pH of the mobile phase is crucial as it suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. sielc.comnih.gov The use of a volatile acid modifier, such as formic acid or acetic acid, is common as it is compatible with mass spectrometry and facilitates easy removal from the purified product. sielc.com

Once the analytical method is established, it can be scaled up to a preparative level. waters.comamazonaws.com This involves increasing the column diameter and adjusting the flow rate to accommodate larger sample loads. phenomenex.com The goal is to maximize throughput while maintaining the resolution achieved at the analytical scale.

A proposed set of conditions for the preparative HPLC purification of this compound is detailed in the table below. These conditions are derived from established methods for the purification of structurally similar aromatic carboxylic acids and hydrophobic compounds. bme.huyoutube.com

Table 1: Proposed Preparative HPLC Parameters for the Purification of this compound

ParameterConditionRationale
Stationary Phase C18, 10 µm particle sizeC18 is a hydrophobic stationary phase well-suited for retaining and separating aromatic and hydrophobic compounds like the target molecule. phenomenex.com
Column Dimensions 50 mm (i.d.) x 250 mm (L)These dimensions represent a common size for preparative scale purification, allowing for the processing of gram-to-multigram quantities of crude material per injection. phenomenex.com
Mobile Phase A Water with 0.1% (v/v) Formic AcidThe aqueous component of the mobile phase. The addition of formic acid suppresses the ionization of the furoic acid moiety, enhancing retention and improving peak symmetry. sielc.comnih.gov
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing strong elution strength for hydrophobic compounds. youtube.com
Elution Mode GradientA gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, allows for the effective separation of the target compound from both more polar and less polar impurities.
Flow Rate 80 mL/minThe flow rate is scaled up from an analytical method to be appropriate for the larger diameter preparative column. waters.com
Detection UV at 254 nm and 280 nmThe aromatic rings in the molecule are expected to have strong UV absorbance at these wavelengths, allowing for effective monitoring of the elution profile.
Sample Loading 1-5 grams of crude material dissolved in a minimal amount of mobile phaseThe loading capacity is dependent on the complexity of the crude mixture and the required purity of the final product.

Following the chromatographic separation, fractions are collected based on the UV detector response. The fractions corresponding to the main peak of this compound are then pooled. The solvent is subsequently removed, typically by rotary evaporation, to yield the purified solid product. The purity of the isolated compound can be assessed by analytical HPLC, and its identity confirmed by spectroscopic methods.

The expected outcomes of such a preparative chromatographic purification are outlined in the table below.

Table 2: Expected Yield and Purity from Preparative Chromatography

ParameterExpected ValueNotes
Purity >98%Achievable with optimized preparative HPLC conditions. Purity would be confirmed by analytical HPLC.
Yield 85-95%The recovery from preparative HPLC is typically high, though some material loss is inevitable during the process.
Throughput 5-10 g/day This is an estimated throughput for a single preparative HPLC system running continuously with the specified parameters.

Biological Evaluation Strategies and in Vitro Activity Assessment

Design of Targeted Biological Assays for 5-[(2-benzylphenoxy)methyl]-2-furoic Acid

The rational design of biological assays for a novel chemical entity like this compound would be predicated on its structural motifs and potential therapeutic targets. The furoic acid core is a recognized scaffold in medicinal chemistry, often associated with enzyme inhibition. The presence of a benzylphenoxy group suggests potential interactions with hydrophobic pockets within target proteins. Therefore, a typical assay cascade would begin with broad-spectrum screening to identify general bioactivity, followed by more specific, target-based assays.

Initial evaluations would likely involve cell-based assays to assess general cytotoxicity and anti-proliferative effects. Should the compound exhibit activity in these screens, subsequent efforts would focus on deconvolution of the mechanism of action. This would involve a panel of biochemical assays against enzymes implicated in the observed cellular phenotype. For a compound with this structure, likely initial targets for investigation would include enzymes involved in metabolic pathways, such as those critical for cancer cell proliferation or microbial pathogenesis.

In Vitro Enzyme Inhibition Studies

Based on the structural characteristics of this compound, several key metabolic enzymes would be prioritized for in vitro inhibition studies.

Assessment of Acetyl-CoA Carboxylase (ACC) Inhibition Potential

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to meet the demands of rapid proliferation. nih.govleitir.is ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. frontiersin.org The inhibition of ACC is a validated strategy for targeting cancer metabolism. nih.gov

An in vitro assay to determine the inhibitory potential of this compound against ACC would typically involve incubating the purified enzyme (either ACC1 or ACC2 isoforms) with its substrates, acetyl-CoA and bicarbonate, in the presence of varying concentrations of the test compound. scienceandtechnology.com.vn The enzyme's activity can be measured by monitoring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA. A decrease in product formation in the presence of the compound would indicate inhibition. Data would be plotted to determine the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Representative Data for a Hypothetical ACC Inhibition Assay

Compound Concentration (µM) % ACC Activity
0.1 95
1 78
10 52
50 25
100 10

This table is illustrative and does not represent actual data for this compound.

Investigation of Other Metabolic Enzyme Targets (e.g., ATP Citrate (B86180) Lyase)

ATP citrate lyase (ACLY) is another key enzyme in lipid metabolism, responsible for generating cytosolic acetyl-CoA from citrate. nih.gov This acetyl-CoA pool is essential for both fatty acid and cholesterol biosynthesis. Like ACC, ACLY is considered a promising target in oncology and metabolic diseases. nih.gov

The inhibitory activity of this compound against ACLY could be assessed using a coupled-enzyme spectrophotometric assay. In this setup, the production of acetyl-CoA by ACLY is linked to the reduction of NAD+ by subsequent enzymes, which can be monitored as a change in absorbance at 340 nm. A reduction in the rate of absorbance change would signify ACLY inhibition. Similar to the ACC assay, a dose-response curve would be generated to calculate the IC50 value. A related compound, 5-(tetradecyloxy)-2-furoic acid, has been shown to influence the phosphorylation state and mitochondrial binding of ATP-citrate lyase. nih.gov

Evaluation against Isocitrate Lyase (ICL) in Pathogenic Models

Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway that is absent in humans but essential for the survival of various pathogens, including bacteria like Mycobacterium tuberculosis and certain fungi. nih.govwestminster.ac.uknih.gov This makes ICL an attractive target for the development of novel anti-infective agents. nih.govwestminster.ac.uk The enzyme catalyzes the cleavage of isocitrate to succinate (B1194679) and glyoxylate. nih.gov

To evaluate this compound as a potential ICL inhibitor, a continuous spectrophotometric assay is commonly used. This assay monitors the formation of glyoxylate, which then reacts with phenylhydrazine (B124118) to form a phenylhydrazone, leading to an increase in absorbance at 324 nm. The rate of this increase is proportional to ICL activity. The assay would be performed with purified ICL from a relevant pathogen in the presence of varying concentrations of the test compound to determine its IC50.

Cellular Anti-proliferative and Cytostatic Effects

The anti-proliferative and cytostatic effects of a compound are its ability to inhibit cell growth and division. These are fundamental assessments in the discovery of new anti-cancer agents.

Cell Line Selection and Culture Conditions

The selection of cell lines is a critical aspect of evaluating the anti-proliferative potential of a compound like this compound. A panel of human cancer cell lines representing different tumor types would typically be used. For instance, common choices include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HCT116 (colon carcinoma), and PaCa2 (pancreatic carcinoma). ekb.eg It is also standard practice to include a non-cancerous cell line, such as BJ1 (skin fibroblast), to assess for selective cytotoxicity against cancer cells. ekb.eg

Cells would be cultured in appropriate media, such as RPMI 1640 or DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For anti-proliferative assays, cells would be seeded in 96-well plates and allowed to adhere overnight before being treated with a range of concentrations of the test compound for a specified period, typically 48 to 72 hours. The effect on cell viability would then be measured using assays such as the MTT assay, which quantifies the metabolic activity of living cells. nih.gov

Table 2: Representative Data from a Hypothetical MTT Assay

Cell Line IC50 (µM)
MCF-7 15.2
HepG2 22.5
HCT116 18.9
PaCa2 35.1
BJ1 >100

This table is illustrative and does not represent actual data for this compound.

An article on the chemical compound This compound cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific research findings on the biological evaluation or molecular mechanism of action for this particular compound.

While general methodologies for the requested analyses exist, including cell viability assays, cell cycle analysis, apoptosis assessment, gene expression profiling, and protein analysis, there are no published studies applying these techniques to This compound that could be retrieved. The generation of a scientifically accurate and informative article as per the detailed outline is therefore not possible without specific data from dedicated research on this compound.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies of Furoic Acid Derivatives

Comparative Analysis with Known Biologically Active Furoic Acid Analogues

The biological activity of furoic acid derivatives can be significantly altered by modifying the substituents at the 5-position of the furan (B31954) ring. The nature of these substitutions, from simple alkyl groups to more complex aryl and alkoxy moieties, as well as the type of linkage connecting them to the furan core, plays a pivotal role in defining the molecule's interaction with biological targets.

The introduction of different alkyl and aryl groups at the 5-position of the 2-furoic acid scaffold leads to a diverse range of biological activities.

5-methyl-2-furoic acid : This compound serves as a versatile building block in the synthesis of various pharmaceuticals, including those for antidepressants and osteoporosis. rsc.org It is also recognized as a human urinary metabolite. nih.gov Its primary role appears to be that of a key intermediate for more complex molecules. rsc.org

5-phenyl-2-furoic acid : The addition of a phenyl group at the 5-position creates a molecule with a melting point of 150-154 °C. sigmaaldrich.comchemdad.com While specific biological activities are not extensively detailed in the provided context, its structure is a common motif in medicinal chemistry.

5-hydroxymethyl-2-furoic acid (HMFA) : This derivative is a well-studied metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound formed during the heating of foods. caymanchem.com HMFA has demonstrated notable biological activities, including nematicidal effects against the pine wood nematode Bursaphelenchus xylophilus. biocrick.com It is also investigated for its potential to suppress oxidative stress and inflammation. biocrick.com Furthermore, it has been explored as a potential antitumor agent and an inhibitor of interleukin. mdpi.com

5-(tetradecyloxy)-2-furoic acid (TOFA) : This compound is a potent, reversible, and competitive inhibitor of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid synthesis. abcam.comselleckchem.com As an ACC inhibitor, TOFA functions as a hypolipidemic agent and has shown anti-cancer activity by suppressing proliferation and inducing apoptosis in various cancer cell lines. abcam.comiiarjournals.org However, its effects can be complex, as under certain conditions, it can also inhibit fatty acid oxidation, likely by reducing the availability of coenzyme A. nih.gov

Table 1: Comparison of 5-Substituted Furoic Acid Derivatives

Compound Name 5-Position Substituent Key Biological/Chemical Features
5-methyl-2-furoic acid Methyl (-CH₃) Building block for pharmaceuticals. rsc.org
5-phenyl-2-furoic acid Phenyl (-C₆H₅) Solid with a melting point of 150-154 °C. sigmaaldrich.comchemdad.com
5-hydroxymethyl-2-furoic acid Hydroxymethyl (-CH₂OH) Nematicidal, anti-inflammatory, potential antitumor agent. biocrick.commdpi.com
5-(tetradecyloxy)-2-furoic acid Tetradecyloxy (-O(CH₂)₁₃CH₃) Potent acetyl-CoA carboxylase (ACC) inhibitor, hypolipidemic, anticancer agent. abcam.comselleckchem.comiiarjournals.org

The nature of the chemical bond connecting the substituent to the 5-position methyl group of the furoic acid core is a critical determinant of biological activity. Replacing the ether oxygen with other heteroatoms like sulfur can modulate the compound's properties.

Thioether linkage (e.g., 5-{[(2-fluorobenzyl)thio]methyl}-2-furoic acid) : The replacement of an ether oxygen with a sulfur atom to form a thioether (sulfide) linkage is a common strategy in medicinal chemistry to alter physicochemical properties such as lipophilicity and metabolic stability. For instance, 2-thio derivatives of 5-fluoro-2'-deoxyuridine (B1346552) have been synthesized and shown to act as potent inhibitors of thymidylate synthase, exhibiting antitumor activity. nih.gov In the context of furoic acids, compounds like 5-[(phenylsulfanyl)methyl]-2-furoic acid are available intermediates for further chemical synthesis. chemicalbook.com The introduction of a thioether linkage, as seen in the example, can influence the molecule's conformational flexibility and its ability to form hydrogen bonds, thereby affecting its binding to target proteins.

Sulfonyl linkage (e.g., 5-[(phenylsulfonyl)methyl]-2-furoic acid) : The oxidation of the thioether linkage to a sulfone (-SO₂-) introduces a polar, hydrogen-bond accepting group, which can drastically change the molecule's solubility and electronic properties. This modification can enhance interactions with biological targets. While specific data for 5-[(phenylsulfonyl)methyl]-2-furoic acid is not detailed in the provided results, the transformation from a thioether to a sulfone is a known method to improve the pharmacological profile of drug candidates.

Table 2: Comparison of Linkage Modifications in Furoic Acid Analogues

Linkage Type Example Structure Element Potential Impact on Properties
Ether -CH₂-O-Ar Baseline for comparison.
Thioether (Sulfide) -CH₂-S-Ar Increased lipophilicity, altered bond angles and metabolic stability. nih.gov
Sulfonyl (Sulfone) -CH₂-SO₂-Ar Increased polarity, hydrogen bond acceptor capacity.

The position of the benzyl (B1604629) group on the phenoxy ring and the nature of its attachment to the furan ring are crucial for activity.

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid : In this analogue, the benzyl group is attached via an oxygen atom to a phenyl ring, which is directly connected to the furan ring at the 5-position. nih.gov This differs from the benzylphenoxymethyl structure of the primary compound. The absence of the methyl-ether linker creates a more rigid system, which can affect its binding affinity and selectivity for its biological target.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For many biologically active carboxylic acids, including furoic acid derivatives, several key features are consistently observed.

A typical pharmacophore for this class of compounds, particularly those acting as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, consists of a carboxylic acid head, a central linker, and a lipophilic tail. nih.gov

The Carboxylic Acid Head : The carboxyl group (-COOH) is a crucial feature. It is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negatively charged group often acts as a key hydrogen bond acceptor or engages in ionic interactions with positively charged amino acid residues (like arginine or lysine) in the binding site of the target protein. Structure-activity relationship studies on various classes of compounds, such as fusidic acid derivatives, have demonstrated that the carboxylic acid moiety is often indispensable for biological activity. nih.gov

The Furan Ring : The central furan ring acts as a rigid scaffold, properly orienting the other pharmacophoric elements. Its aromatic character can contribute to binding through π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding pocket.

The Linker and Lipophilic Tail : The benzylphenoxy group constitutes the lipophilic tail. This large, non-polar moiety is critical for entering the hydrophobic binding pockets of many receptors, such as nuclear hormone receptors like PPARs. The ether linkage provides rotational flexibility, allowing the molecule to adopt a favorable conformation within the binding site. The specific substitution pattern on the phenoxy and benzyl rings fine-tunes the shape and electronic properties of the tail, influencing potency and selectivity.

Design and Synthesis of Novel Analogues based on SAR Hypotheses

Based on SAR hypotheses, medicinal chemists can design and synthesize novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov This process often involves a systematic modification of the lead compound's structure.

For a lead compound like 5-[(2-benzylphenoxy)methyl]-2-furoic acid, several SAR-driven design strategies could be hypothesized:

Modification of the Lipophilic Tail : One could synthesize analogues with different substituents on the benzyl and phenoxy rings. For example, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) could modulate the electronic properties and steric bulk, potentially enhancing binding affinity. nih.gov

Alteration of the Linker : The ether linkage could be replaced with other groups, such as the thioether or sulfone linkages discussed previously, or with an amide or an amine. nih.gov These changes would alter the molecule's polarity, flexibility, and hydrogen-bonding capabilities.

Bioisosteric Replacement of the Carboxylic Acid : While often essential, the carboxylic acid group can sometimes be replaced with other acidic functional groups known as bioisosteres (e.g., a tetrazole). This can improve metabolic stability or oral bioavailability.

Scaffold Hopping : The furan ring itself could be replaced with other five- or six-membered heterocyclic rings (e.g., thiophene, pyridine, or a phenyl ring) to explore new chemical space and potentially discover novel interactions with the target.

The synthesis of such novel analogues would typically involve multi-step chemical reactions. For example, creating an amide-linked analogue might involve coupling the carboxylic acid of the furoic acid core with a suitable amine using standard peptide coupling reagents. researchgate.net Each new compound would then be tested in biological assays to evaluate the initial SAR hypothesis, guiding the next round of design and synthesis in an iterative cycle of drug discovery. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design Studies

These methods are utilized when the three-dimensional structure of the biological target is unknown. They rely on analyzing a series of molecules known to be active at the target to deduce the necessary structural features for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR involves creating statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. researchgate.net For 5-[(2-benzylphenoxy)methyl]-2-furoic acid, a QSAR study would require a dataset of structurally similar furoic acid derivatives with measured biological activity against a specific target. No published QSAR models incorporating this specific compound were found.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. This model is then used as a 3D query to screen large databases of compounds (virtual screening) to identify new potential hits. nih.gov Generating a pharmacophore model would require a set of active compounds, including or similar to this compound, from which to derive the key features. A subsequent virtual screen could identify other potential active molecules. mdpi.comnih.gov Literature searches did not yield any pharmacophore models based on this compound.

Structure-Based Drug Design Studies

These approaches are employed when the 3D structure of the biological target (e.g., a protein or enzyme) has been determined, typically through methods like X-ray crystallography or cryo-electron microscopy.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ijper.org This simulation calculates a binding score, which estimates the strength of the interaction. researchgate.netopenmedicinalchemistryjournal.com To perform a docking study on this compound, one would first need a hypothesized biological target. For instance, studies on other furoic acid derivatives have identified potential targets like human tyrosinase or EGFR tyrosine kinase. mdpi.comnih.gov A docking simulation would then place the compound into the active site of the target protein to predict its binding mode and affinity. No published docking studies for this compound were identified.

Molecular Dynamics (MD) Simulations to Explore Ligand-Target Interactions

MD simulations provide a dynamic view of the interaction between a ligand and its target over time. nih.gov After an initial docking pose is established, an MD simulation can assess the stability of the ligand-protein complex, revealing how the interactions evolve and providing a more accurate picture of the binding event. This requires significant computational resources and is often used to validate docking results. No MD simulation studies involving this specific compound are available in the literature.

Computational Prediction of Binding Affinities and Stability

Building on docking and MD simulations, methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can provide more accurate estimations of the binding free energy. These calculations are computationally intensive but offer a more refined prediction of a compound's potency. This level of detailed analysis is contingent on prior docking and MD studies, which are not available for this compound.

De Novo Design of Optimized this compound Derivatives

The process of de novo design for derivatives of this compound would systematically involve several computational steps to explore novel chemical space and identify candidates with potentially improved activity, selectivity, and pharmacokinetic profiles. This approach is particularly valuable when aiming to enhance interactions with a biological target or to optimize drug-like properties.

Hypothetical De Novo Design Workflow:

Scaffold Analysis and Fragmentation: The initial step would involve the computational fragmentation of the parent molecule, this compound, into key structural motifs. These fragments, such as the 2-furoic acid core, the benzyl (B1604629) group, and the phenoxy-methyl linker, would serve as building blocks for the generation of new molecular entities.

Virtual Library Generation: Using specialized software, a vast virtual library of novel derivatives would be constructed by combining these fragments in new ways or by introducing novel chemical functionalities. The design process could focus on modifying specific regions of the molecule to probe for new interactions with a target receptor. For instance, substitutions could be explored on the benzyl and phenoxy rings, or the furoic acid moiety could be replaced with other bioisosteres.

Molecular Docking and Scoring: The generated virtual library of derivatives would then be subjected to molecular docking simulations. nih.govnih.gov In this step, each designed molecule is placed into the binding site of a target protein, and its binding affinity and pose are predicted using scoring functions. This allows for the rapid screening of thousands of potential compounds to identify those with the highest predicted binding affinity. While direct docking studies on this specific compound are not widely published, related research on other furoic acid derivatives demonstrates the utility of this approach. nih.gov

Pharmacophore Modeling: A pharmacophore model could be developed based on the known structural features essential for the biological activity of this compound and its analogs. This model would define the spatial arrangement of key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are crucial for target interaction. Newly designed derivatives would be filtered based on their ability to match this pharmacophore model.

ADMET Prediction: To ensure that the designed derivatives have favorable drug-like properties, their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles would be predicted using computational models. This step helps to eliminate compounds that are likely to have poor bioavailability or to be toxic, saving time and resources in later stages of drug development.

Illustrative Data from Hypothetical De Novo Design:

The following table represents a hypothetical output from a de novo design and screening workflow for derivatives of this compound, illustrating the types of data that would be generated and analyzed.

Derivative IDModificationPredicted Binding Affinity (kcal/mol)Predicted ADMET Risk
Parent This compound-8.5Low
D-001 4'-fluoro substitution on benzyl ring-9.2Low
D-002 3'-chloro substitution on phenoxy ring-9.0Low
D-003 Isosteric replacement of furan (B31954) with thiophene-8.7Low
D-004 Addition of a hydroxyl group to benzyl ring-8.9Medium
D-005 Replacement of ether linkage with an amide-7.8Low

This structured, computational approach allows for the rational design of novel derivatives with a higher probability of success compared to traditional trial-and-error methods. While specific experimental data on the de novo design of this compound derivatives remains to be published, the established principles of computational chemistry provide a clear path forward for the exploration of its chemical space.

Metabolism and Preclinical Pharmacokinetic Considerations

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability, Hepatocyte Incubations)

The initial assessment of a new chemical entity's metabolic stability is often conducted using in vitro systems such as liver microsomes and hepatocytes. nih.govnuvisan.comresearchgate.net These systems contain the primary enzymes responsible for drug metabolism and can provide an early indication of a compound's likely in vivo clearance.

For a compound like 5-[(2-benzylphenoxy)methyl]-2-furoic acid, several structural features suggest potential metabolic liabilities. The benzyl (B1604629) and phenoxy groups, as well as the furoic acid moiety, are all susceptible to enzymatic modification. In vitro studies with structurally similar compounds, such as other furoic acid derivatives and benzyl ethers, have demonstrated a range of metabolic stabilities. nih.govnih.gov

Microsomal Stability:

Liver microsomes are a rich source of cytochrome P450 (CYP450) enzymes, which are key players in phase I metabolism. nih.gov The benzyl group of this compound is a likely site for hydroxylation, a common metabolic pathway for such moieties. Similarly, the aromatic rings of the benzylphenoxy group can undergo oxidation. nih.gov The ether linkage may also be a target for cleavage. nih.gov Studies on related benzyl ether compounds have shown that substitution patterns can significantly influence metabolic stability, with some derivatives exhibiting enhanced stability against N-debenzylation. nih.gov

Hepatocyte Incubations:

Hepatocytes provide a more complete metabolic picture as they contain both phase I and phase II enzymes. In addition to the oxidative metabolism observed in microsomes, hepatocyte incubations would likely reveal conjugation reactions. The carboxylic acid group of the furoic acid moiety is a prime candidate for glucuronidation or conjugation with amino acids like glycine. Phenolic metabolites formed from the hydroxylation of the aromatic rings can also undergo glucuronidation or sulfation. nih.gov

The following table illustrates hypothetical metabolic stability data for this compound based on findings for structurally analogous compounds.

In Vitro SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human3519.8
Rat2527.7
Mouse1838.5
Hepatocytes Human6011.6
Rat4515.4

This table presents hypothetical data for illustrative purposes, based on typical values observed for structurally related compounds.

Identification of Potential Metabolites (e.g., via HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation and identification of drug metabolites. nih.govoup.com Based on the structure of this compound and known metabolic pathways for similar compounds, several potential metabolites can be predicted.

Phase I Metabolites:

Hydroxylation: The benzyl and phenoxy rings are susceptible to aromatic hydroxylation. The benzylic carbon is also a potential site for hydroxylation.

O-dealkylation (Ether Cleavage): Cleavage of the ether bond would result in the formation of 2-benzylphenol (B1197477) and 5-(hydroxymethyl)-2-furoic acid. nih.govosti.gov

Oxidation of the Furan (B31954) Ring: While less common, oxidation of the furan ring can occur. nih.gov

Phase II Metabolites:

Glucuronidation: The carboxylic acid group of the parent compound and any phenolic metabolites can be conjugated with glucuronic acid.

Glycine Conjugation: The furoic acid moiety can be conjugated with glycine, a common pathway for carboxylic acids. researchgate.net

Sulfate Conjugation: Phenolic metabolites can be sulfated.

A representative HPLC-MS analysis would likely reveal a chromatogram with peaks corresponding to the parent compound and its various metabolites, which can be identified by their mass-to-charge ratios and fragmentation patterns.

Putative MetaboliteMolecular FormulaPredicted m/z [M-H]⁻Metabolic Pathway
Parent Compound C₁₉H₁₆O₄307.1-
Hydroxylated Metabolite C₁₉H₁₆O₅323.1Phase I (Hydroxylation)
Ether Cleavage Product 1 C₁₃H₁₂O183.1Phase I (O-dealkylation)
Ether Cleavage Product 2 C₆H₆O₄141.0Phase I (O-dealkylation)
Glucuronide Conjugate C₂₅H₂₄O₁₀483.1Phase II (Glucuronidation)
Glycine Conjugate C₂₁H₁₉NO₅376.1Phase II (Amino Acid Conjugation)

This table presents hypothetical data for illustrative purposes.

Enzyme Kinetics of Metabolic Pathways

Understanding the kinetics of the enzymes involved in the metabolism of this compound is crucial for predicting its in vivo behavior and potential for drug-drug interactions. wikipedia.orgdu.ac.in The primary enzymes expected to be involved are the CYP450s for phase I reactions and UDP-glucuronosyltransferases (UGTs) for phase II conjugation of the carboxylic acid.

Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined through in vitro experiments using recombinant enzymes or human liver microsomes. A low Km value would suggest a high affinity of the enzyme for the substrate, while a high Vmax would indicate a high capacity for metabolism.

For instance, if CYP3A4 is identified as the primary enzyme responsible for the hydroxylation of the benzylphenoxy moiety, its kinetic parameters would be determined. Similarly, the kinetics of UGT-mediated glucuronidation of the furoic acid would be characterized. This information is vital for predicting the potential for competitive inhibition of these enzymes by co-administered drugs.

EnzymeMetabolic ReactionKm (µM)Vmax (pmol/min/mg protein)
CYP3A4 Aromatic Hydroxylation15250
CYP2C9 Benzylic Hydroxylation25150
UGT1A1 Glucuronidation of Carboxylic Acid50800

This table presents hypothetical data for illustrative purposes.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Elimination)

In vivo pharmacokinetic studies in animal models such as rats, mice, or dogs are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. biotechfarm.co.ilresearchgate.netnih.gov

Absorption: Following oral administration, the absorption of this compound would depend on its physicochemical properties, such as solubility and permeability. As a carboxylic acid, its absorption might be influenced by the pH of the gastrointestinal tract.

Distribution: Once absorbed, the compound will distribute into various tissues. The extent of distribution is determined by factors like plasma protein binding, tissue permeability, and affinity for specific transporters. Compounds with high lipophilicity tend to have a larger volume of distribution. The presence of both lipophilic (benzylphenoxy) and hydrophilic (furoic acid) moieties suggests a moderate volume of distribution.

Elimination: The compound and its metabolites are eliminated from the body primarily through the liver (metabolism and biliary excretion) and the kidneys (renal excretion). The carboxylic acid group suggests that renal excretion of the parent compound and its polar metabolites could be a significant elimination pathway. The pharmacokinetic profile of benzyl alcohol and its metabolites, benzoic acid and hippuric acid, has been studied, providing some insight into the potential elimination pathways of structurally similar fragments. uu.nl

The following table provides a hypothetical summary of key pharmacokinetic parameters for this compound in rats following intravenous and oral administration.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 520
Cmax (ng/mL) 1500800
Tmax (h) 0.11.5
AUC (ng·h/mL) 25003200
t½ (h) 2.53.0
CL (mL/h/kg) 2000-
Vd (L/kg) 7.2-
F (%) -40

This table presents hypothetical data for illustrative purposes.

Research on this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, detailed research findings on the chemical compound this compound, including its therapeutic hypothesis, preclinical development, and biological activities, are not publicly available at this time.

Extensive database inquiries for this specific compound did not yield any published studies that would allow for a thorough analysis as requested. The scientific community has explored various derivatives of furoic acid for a range of potential therapeutic applications. Furan-based compounds, in general, are of significant interest in medicinal chemistry due to their diverse biological activities. ijabbr.com However, information specifically pertaining to the this compound structure is absent from the public domain.

This lack of information prevents a detailed discussion on the following key areas:

Therapeutic Hypothesis and Preclinical Findings: There are no available preclinical studies to suggest a specific therapeutic potential for this compound.

Strategies for Preclinical Development: Without initial findings, no strategies for further preclinical development have been outlined.

Potential for Combination Therapies: The potential for using this compound in combination with other therapies has not been explored in any published research.

Exploration of Additional Biological Activities and Targets: There is no data on the biological targets or broader activities of this specific molecule.

Advanced Formulation Strategies: Research into formulation strategies for the delivery of this compound has not been documented.

While research on similar structures may exist, the strict focus on this compound as per the instructions means that no further information can be provided. The scientific journey of a compound from synthesis to potential therapeutic application is often lengthy and not all compounds are actively being researched or have published data.

It is possible that research on this compound is in very early, unpublished stages, is part of proprietary research that has not been disclosed, or that the compound has not been identified as a significant area of investigation to date.

Q & A

Q. What synthetic routes are recommended for 5-[(2-benzylphenoxy)methyl]-2-furoic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 2-benzylphenol and a furoic acid derivative (e.g., 5-(chloromethyl)furan-2-carboxylic acid) under alkaline conditions. Key steps include:

  • Reagent Selection : Use K2_2CO3_3 or NaOH as a base to deprotonate the phenol and facilitate substitution .
  • Solvent System : Anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Purification : Recrystallization using ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane 3:7) .
  • Yield Optimization :
    • Temperature control (60–80°C) minimizes side reactions.
    • Use a 1.2:1 molar ratio of phenol to furoic acid derivative to ensure complete conversion .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify benzyl protons (δ 4.5–5.0 ppm, singlet) and furan ring protons (δ 6.5–7.5 ppm) .
    • 13^{13}C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect C=O stretching (~1700 cm1^{-1}) and aromatic C-H bending (~750 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ at m/z 338.1 (calculated for C19_{19}H16_{16}O4_4) .

Advanced Questions

Q. How can computational chemistry guide the design of novel derivatives of this compound to predict bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and binding affinity .
  • Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., enzymes) by simulating ligand-receptor binding over nanosecond timescales .
  • Data-Driven Optimization : Apply machine learning to correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from similar compounds .

Q. What strategies resolve contradictory bioactivity data for this compound across assay systems?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., ibuprofen for COX inhibition) .
    • Validate purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assay) to confirm specificity .
  • Statistical Analysis : Apply ANOVA to assess inter-assay variability and identify outliers .

Q. How do substituent variations on the benzylphenoxy group influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-Donating vs. Withdrawing Groups :
    • Electron-donating groups (e.g., -OCH3_3) increase nucleophilicity, accelerating substitution reactions .
    • Electron-withdrawing groups (e.g., -NO2_2) enhance metabolic stability but may reduce solubility .
  • Biological Impact :
    • Hydrophobic substituents (e.g., -CF3_3) improve membrane permeability but may increase cytotoxicity .
    • Polar groups (e.g., -OH) enhance solubility but reduce bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.